
7-Chloro-2-phenylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-phenylindoline is an organic compound belonging to the indoline family Indolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a chlorine atom at the 7th position and a phenyl group at the 2nd position makes this compound a unique derivative of indoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenylindoline can be achieved through several methods. One common approach involves the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions to protect the amino groups. This intermediate is then coupled with ethyl 4-bromobutyrate, followed by hydrolysis and acidification. The resulting compound undergoes acylation using thionyl chloride and intramolecular cyclization under the action of a Lewis acid to form the indoline ring. Finally, the tosyl groups are removed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups at the 7th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
7-Chloro-2-phenylindoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Chloro-2-phenylindoline involves its interaction with specific molecular targets. As a derivative of indoline, it can bind to various receptors and enzymes, modulating their activity. For instance, it can act as a selective estrogen receptor modulator, influencing estrogen receptor pathways and exerting effects on cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
2-Phenylindole: A parent structure for several SERMs, including zindoxifene and bazedoxifene.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Quinoline derivatives: Compounds with significant pharmaceutical and industrial applications .
Uniqueness: 7-Chloro-2-phenylindoline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C14H12ClN |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
7-chloro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2 |
Clé InChI |
FMQINEVEALMXDS-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=CC=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



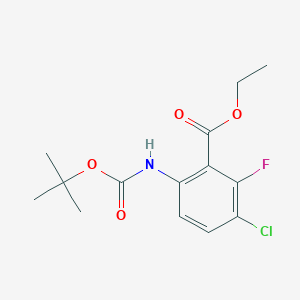
![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)

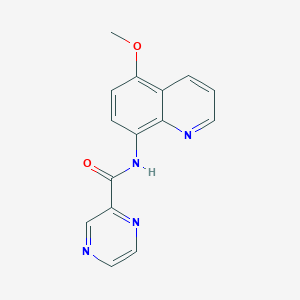
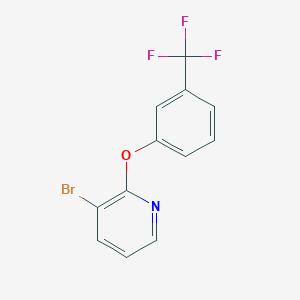
![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)
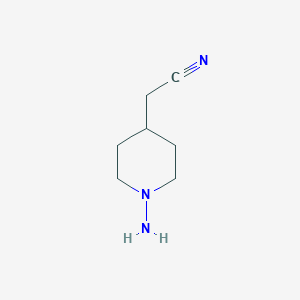
![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)
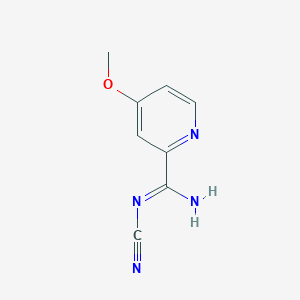
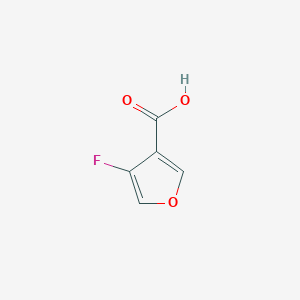
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)
